![molecular formula C7H7NO B2475083 3-(Furan-2-yl)propanenitrile CAS No. 21446-61-7](/img/structure/B2475083.png)
3-(Furan-2-yl)propanenitrile
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Overview
Description
3-(Furan-2-yl)propanenitrile is a chemical compound with the molecular formula C7H7NO . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of 3-(Furan-2-yl)propanenitrile can be analyzed using various techniques such as NMR and DFT studies . These studies can provide valuable information about the compound’s structure and its reactive electrophilic species .Chemical Reactions Analysis
Reactions of 3-(Furan-2-yl)propanenitrile have been studied extensively. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Scientific Research Applications
- A study by Kalyaev et al. demonstrated that 3-aryl-3-(furan-2-yl)propenoic acid derivatives, synthesized via hydroarylation of the carbon–carbon double bond, exhibit good antimicrobial activity against yeast-like fungi Candida albicans .
- Researchers have explored the potential of furan derivatives in various therapeutic areas, including anticancer, anti-inflammatory, anticonvulsant, and antioxidant activities .
Antimicrobial Activity
Medicinal Chemistry
Organic Synthesis
Mechanism of Action
Target of Action
3-(Furan-2-yl)propanenitrile, a furan derivative, has been found to have antimicrobial activity . The primary targets of this compound are microbial organisms such as yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . These organisms play a significant role in various infections and diseases.
Mode of Action
The mode of action of 3-(Furan-2-yl)propanenitrile involves its interaction with these microbial targets. The compound acts as an electrophilic species in its reactions . It undergoes hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This interaction results in changes to the microbial organisms, leading to their suppression .
Biochemical Pathways
The biochemical pathways affected by 3-(Furan-2-yl)propanenitrile are primarily those involved in microbial growth and proliferation. The compound’s action on these pathways leads to downstream effects that include the suppression of microbial organisms . .
Result of Action
The result of the action of 3-(Furan-2-yl)propanenitrile is the suppression of microbial organisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus . This leads to its antimicrobial activity, making it potentially useful in the treatment of various infections caused by these organisms.
Safety and Hazards
Future Directions
The future directions for the study and application of 3-(Furan-2-yl)propanenitrile could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, its antimicrobial activity against yeast-like fungi Candida albicans suggests potential uses in the field of medicine .
properties
IUPAC Name |
3-(furan-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUKWXCIFHXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)propanenitrile |
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